![molecular formula C48H39N7O18 B13587614 4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acid, nitro, and amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of a suitable aromatic precursor to introduce nitro groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its multiple functional groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The nitro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(4-{2-[bis(2-{4-[(4-carboxy-2-aminophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-aminobenzoic acid: Differing by the presence of amino groups instead of nitro groups.
4-(4-{2-[bis(2-{4-[(4-carboxy-2-hydroxyphenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-hydroxybenzoic acid: Differing by the presence of hydroxy groups instead of nitro groups.
Eigenschaften
Molekularformel |
C48H39N7O18 |
|---|---|
Molekulargewicht |
1001.9 g/mol |
IUPAC-Name |
4-[[4-[2-[bis[2-[4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy]ethyl]amino]ethoxy]benzoyl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C48H39N7O18/c56-43(49-37-16-7-31(46(59)60)25-40(37)53(65)66)28-1-10-34(11-2-28)71-22-19-52(20-23-72-35-12-3-29(4-13-35)44(57)50-38-17-8-32(47(61)62)26-41(38)54(67)68)21-24-73-36-14-5-30(6-15-36)45(58)51-39-18-9-33(48(63)64)27-42(39)55(69)70/h1-18,25-27H,19-24H2,(H,49,56)(H,50,57)(H,51,58)(H,59,60)(H,61,62)(H,63,64) |
InChI-Schlüssel |
NHHKODNWTCUQES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])OCCN(CCOC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-])CCOC5=CC=C(C=C5)C(=O)NC6=C(C=C(C=C6)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
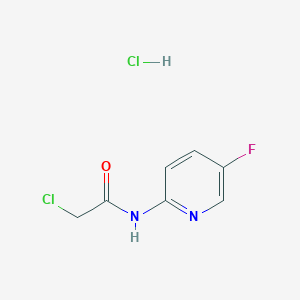


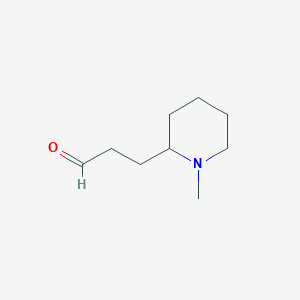
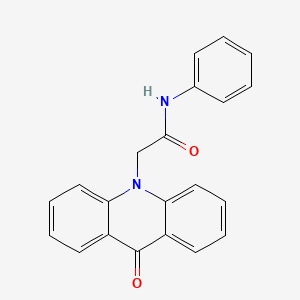
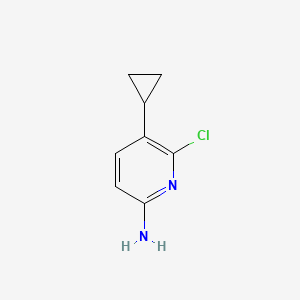
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
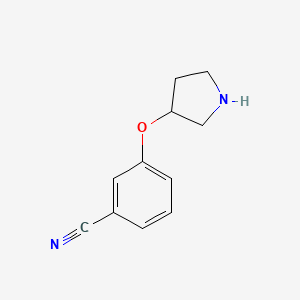
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
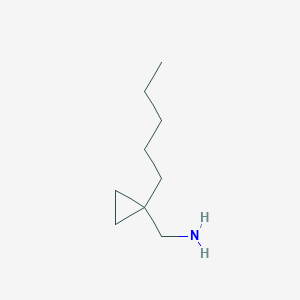
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
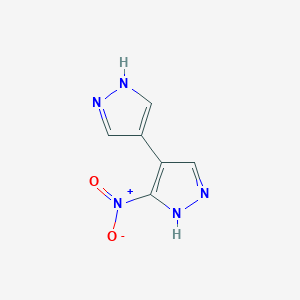
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
